Pyridazin-3-carbothioamid

Übersicht

Beschreibung

Pyridazine-3-carbothioamide is a useful research compound. Its molecular formula is C5H5N3S and its molecular weight is 139.18 g/mol. The purity is usually 95%.

The exact mass of the compound Pyridazine-3-carbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridazine-3-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridazine-3-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Pyridazin-Derivate, einschließlich Pyridazin-3-carbothioamid, haben eine breite Palette biologischer Aktivitäten gezeigt. Sie gelten in der medizinischen Chemie als „privilegierte Strukturen“ aufgrund ihrer Wirksamkeit als antibakterielle, antimykotische, antimalaria, Antikrebs, antituberkulose und antihypertensive Mittel . Zum Beispiel haben bestimmte Addukte, die von Pyridazin abgeleitet sind, signifikante Wachstumshemmwirkungen auf verschiedene Krebszelllinien gezeigt .

Antimikrobielle Anwendungen

Neuartige Pyridazinon-Derivate wurden synthetisiert und auf ihre potenziellen antibakteriellen Aktivitäten gegen mehrere Bakterienstämme wie S. aureus (Methicillin-resistent), E. coli, A. baumannii, P. aeruginosa und S. typhimurium untersucht.

Antikrebs-Eigenschaften

Pyridazin-Derivate wurden bei der Entwicklung von Antikrebsmitteln eingesetzt. Zum Beispiel wurden tertiäre Sulfonamid-Derivate von Pyridyl-Indol-basierten Heteroaryl-Chalkonen als Carboanhydrase IX-Inhibitoren und Antikrebsmittel eingeführt .

Optoelektronische Anwendungen

Die [3 + n]-Cycloadditionsreaktionen in der Pyridazin-Reihe wurden in den letzten zehn Jahren auf ihre optoelektronischen Anwendungen untersucht. Die Stereochemie und Regiochemie dieser Reaktionen ist entscheidend für die Entwicklung von Materialien mit den gewünschten optoelektronischen Eigenschaften .

Landwirtschaftliche Chemie

Der Pyridazin-Kern ist auch in der Landwirtschaft von großem Interesse. Er wurde als Wachstumsfaktor für Pflanzen und in der Formulierung von Herbiziden verwendet .

Entzündungshemmende Mittel

Einige Pyridazin-Derivate haben sich als potente entzündungshemmende Mittel erwiesen, wenn sie oral verabreicht werden, und zeigen eine höhere Wirksamkeit als Aspirin .

Biochemische Analyse

Biochemical Properties

Pyridazine-3-carbothioamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. . This interaction is crucial for regulating lipid metabolism and maintaining cellular homeostasis. Additionally, pyridazine-3-carbothioamide exhibits dual hydrogen-bonding capacity, which enhances its binding affinity to target biomolecules .

Cellular Effects

Pyridazine-3-carbothioamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, pyridazine-3-carbothioamide affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in metabolic pathways and stress responses .

Molecular Mechanism

The molecular mechanism of pyridazine-3-carbothioamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Pyridazine-3-carbothioamide binds to the active site of stearoyl-coenzyme A desaturase-1, inhibiting its enzymatic activity and reducing the synthesis of unsaturated fatty acids . This inhibition leads to alterations in lipid composition and affects various cellular functions. Additionally, pyridazine-3-carbothioamide can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyridazine-3-carbothioamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Pyridazine-3-carbothioamide has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term exposure to pyridazine-3-carbothioamide has been associated with sustained inhibition of stearoyl-coenzyme A desaturase-1 activity and persistent changes in lipid metabolism .

Dosage Effects in Animal Models

The effects of pyridazine-3-carbothioamide vary with different dosages in animal models. At low doses, pyridazine-3-carbothioamide has been shown to effectively inhibit stearoyl-coenzyme A desaturase-1 activity without causing significant adverse effects . At higher doses, pyridazine-3-carbothioamide may induce toxicity and adverse effects, including hepatotoxicity and alterations in lipid metabolism . Threshold effects have been observed, indicating a dose-dependent response to pyridazine-3-carbothioamide .

Metabolic Pathways

Pyridazine-3-carbothioamide is involved in various metabolic pathways, primarily through its interaction with stearoyl-coenzyme A desaturase-1. This enzyme catalyzes the desaturation of stearoyl-CoA to oleoyl-CoA, a critical step in lipid metabolism . Pyridazine-3-carbothioamide inhibits this enzymatic activity, leading to changes in metabolic flux and alterations in metabolite levels . Additionally, pyridazine-3-carbothioamide may interact with other enzymes and cofactors involved in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, pyridazine-3-carbothioamide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . Pyridazine-3-carbothioamide has been observed to accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets, where it exerts its effects on lipid metabolism . The distribution of pyridazine-3-carbothioamide within cells is influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

Pyridazine-3-carbothioamide exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the endoplasmic reticulum, where stearoyl-coenzyme A desaturase-1 is also found . This colocalization facilitates the interaction between pyridazine-3-carbothioamide and its target enzyme, leading to effective inhibition of enzymatic activity . Additionally, pyridazine-3-carbothioamide may undergo post-translational modifications that direct it to specific cellular compartments .

Biologische Aktivität

Pyridazine-3-carbothioamide is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biochemical properties, molecular mechanisms, and its implications in various therapeutic contexts.

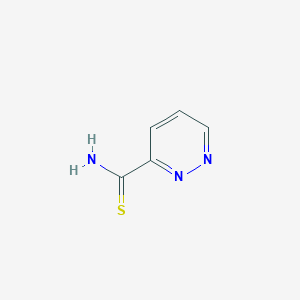

Chemical Structure and Properties

Pyridazine-3-carbothioamide features a pyridazine ring substituted with a carbothioamide group at the 3-position. Its unique structure combines properties of both pyridazine and thiocarbonyl functionalities, making it a versatile compound for drug development and organic synthesis.

Molecular Formula: CHNS

Molecular Weight: 155.18 g/mol

Pyridazine-3-carbothioamide exhibits significant biochemical interactions that influence various cellular processes:

- Enzyme Interactions: The compound has been shown to interact with key enzymes, particularly stearoyl-CoA desaturase-1 (SCD1), inhibiting its activity. This inhibition reduces the synthesis of unsaturated fatty acids, which is crucial for lipid metabolism.

- Cellular Effects: It modulates cell signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that it can influence cell proliferation and apoptosis through its interactions with signaling molecules.

- Dual Hydrogen-Bonding Capacity: This characteristic enhances its binding affinity to target biomolecules, making it an effective modulator of enzymatic activity.

The molecular mechanisms underlying the biological activity of pyridazine-3-carbothioamide involve:

- Binding Interactions: The compound binds to the active sites of enzymes, leading to inhibition or modulation of their activity.

- Gene Expression Modulation: It alters the expression of genes involved in lipid metabolism and inflammatory responses, which may have therapeutic implications in conditions like obesity and autoimmune diseases .

Case Studies and Research Findings

Research has highlighted several important findings regarding the biological activity of pyridazine-3-carbothioamide:

-

Inhibition of Stearoyl-CoA Desaturase-1:

- Study Findings: Pyridazine-3-carbothioamide effectively inhibited SCD1 at low doses without significant adverse effects. This inhibition is linked to reduced levels of unsaturated fatty acids in cellular models.

- Implications: Targeting SCD1 may provide a therapeutic strategy for metabolic disorders.

-

Potential as a CB2 Agonist:

- Study Findings: Related compounds have shown moderate to potent agonist activity at the CB2 receptor, with some derivatives exhibiting EC values below 35 nM. This suggests potential applications in pain management and inflammation .

- Selectivity: Certain derivatives demonstrated high selectivity for CB2 over CB1 receptors, indicating a favorable safety profile for therapeutic use.

-

TYK2 Inhibition:

- Study Findings: Novel derivatives based on pyridazine-3-carbothioamide were evaluated for their ability to inhibit TYK2, a target in autoimmune diseases. One compound showed effective inhibition of STAT3 phosphorylation and good pharmacokinetic properties .

- Therapeutic Potential: These findings support further investigation into pyridazine derivatives as treatments for autoimmune conditions.

Comparative Analysis with Related Compounds

The biological activity of pyridazine-3-carbothioamide can be compared with other similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Pyridine-3-thiol | Contains sulfur directly bonded to carbon | Different reactivity patterns |

| Pyrimidine-4-thiol | Similar nitrogen-containing heterocycle | Greater stability due to additional nitrogen |

| Thiazole | Five-membered ring with sulfur and nitrogen | Distinct electronic properties |

| Pyrazole | Five-membered ring with two nitrogen atoms | Displays unique reactivity |

Pyridazine-3-carbothioamide's combination of a six-membered aromatic heterocycle with a thioamide functionality offers distinct chemical reactivity and biological activity not found in other similar compounds.

Eigenschaften

IUPAC Name |

pyridazine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTFFYYIGIRBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657093 | |

| Record name | Pyridazine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88497-62-5 | |

| Record name | Pyridazine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazine-3-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.